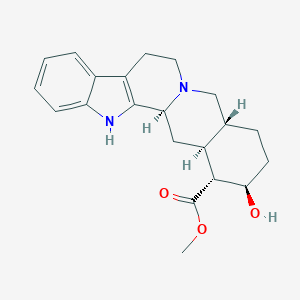
beta-Yohimbine
Übersicht
Beschreibung
Beta-Yohimbine, also known as Yohimbine, is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe and the unrelated South American tree Aspidosperma quebracho-blanco . It is an alpha-2-adrenergic receptor antagonist and has been used in a variety of research projects . Yohimbine increases the amount of blood that is allowed to flow into the penis and prevents blood from flowing out of the penis. It can cause an erection. Yohimbine is used to treat and diagnose some types of impotence .
Synthesis Analysis
A concise, enantioselective synthesis of the yohimbine alkaloids (-)-rauwolscine and (-)-alloyohimbane has been reported . The key transformation involves a highly enantio- and diastereoselective NHC-catalyzed dimerization and an amidation/ N -acyliminium ion cyclization sequence to furnish four of the five requisite rings and three of the five stereocenters in two operations .Molecular Structure Analysis
Beta-Yohimbine contains total 56 bond(s); 30 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) .Chemical Reactions Analysis
A simple and sensitive analytical method for the direct determination of yohimbine is presented using differential pulse voltammetry with a boron-doped diamond electrode .Physical And Chemical Properties Analysis
Yohimbine is an indolealkylamine alkaloid with chemical similarity to reserpine . It is orthorhombic needles . It is sparingly soluble in water; soluble in alcohol, chloroform, hot benzene; moderately soluble in ether .Wissenschaftliche Forschungsanwendungen
DNA Interactions and Therapeutic Potential
Beta-Yohimbine has been shown to interact with natural polymeric DNAs, affecting transcription or replication, which can lead to apoptotic cell death . This interaction has sparked interest in the development of new, DNA-specific drugs . The bioactive indole alkaloid, Yohimbine, has been broadly studied for its pharmacological properties, while its binding mode to DNA has not been explicated so far . This interaction could be useful in the development of DNA-targeted therapeutics .
Treatment of Erectile Dysfunction
Yohimbine has been used as a stimulant and aphrodisiac for erectile dysfunction . It functions by blocking the pre-and postsynaptic α2-adrenergic receptors that are mainly responsible for treating erectile dysfunction .
Treatment of Diabetes Mellitus Type II
Yohimbine has been used to treat diabetes mellitus type II . It enhances the sympathetic outflow from the CNS (central nervous system) as well as increases the release of catecholamine from the peripheral sympathetic nerve terminals .
Treatment of Orthostatic Hypotension
Orthostatic hypotension, a condition characterized by low blood pressure when standing up, has been successfully treated with Yohimbine .
Treatment of Depression
Yohimbine has been used to treat depression . It not only blocks the α-adreno receptor but is also able to enhance the sympathetic outflow from the CNS (central nervous system) as well as increase the release of catecholamine from the peripheral sympathetic nerve terminals .
Cardiac Inflammation/Injury and Hemodynamics
Yohimbine has been shown to alleviate cardiac inflammation/injury and improve cardiac hemodynamics by modulating pro-inflammatory and oxidative stress indicators . It has been used in a study to evaluate the therapeutic effect against lipopolysaccharide (LPS) induced myocarditis in a rat model .
Anxiety and Depression
Some research suggests that Yohimbine may help reduce symptoms of anxiety and depression . However, further studies are needed to confirm these findings .
Sexual Health and Mental Well-being
Yohimbine is a botanical extract that has potential applications in the field of sexual health and mental well-being .
Wirkmechanismus
Target of Action
Beta-Yohimbine, also known as Amsonine, is an indole alkaloid . Its primary targets are the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
Beta-Yohimbine functions as an alpha-2-adrenergic blocker . It inhibits the function of alpha-2-adrenergic receptors, leading to increased activity of the sympathetic (adrenergic) nervous system and decreased activity of the parasympathetic (cholinergic) nervous system . This results in various physiological changes, including increased heart rate and blood pressure .
Biochemical Pathways
Beta-Yohimbine’s action on alpha-2-adrenergic receptors affects several biochemical pathways. It has been reported to inhibit the proliferation, migration, and neointimal formation of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF) stimulation by suppressing the phospholipase C-gamma 1 pathway . Furthermore, it exerts an anti-inflammatory effect partly by modulating the MAPK pathway .
Pharmacokinetics
The pharmacokinetics of Beta-Yohimbine are characterized by its good oral bioavailability and a high distribution volume . It is metabolized extensively in the liver, with a significant percentage of the drug remaining unaltered . Its elimination half-life is between 0.25-2.5 hours , and it is excreted primarily in the urine . The clearance of Beta-Yohimbine is highly variable and is influenced by the cytochrome P450 (CYP) 2D6 genotype .
Result of Action
The blockade of alpha-2-adrenergic receptors by Beta-Yohimbine leads to various molecular and cellular effects. It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity . This can result in increased penile inflow, decreased penile outflow, or both, which is linked to male sexual performance . It also has a mild anti-diuretic action, likely via stimulation of the hypothalamic center and release of posterior pituitary hormone .
Action Environment
The action, efficacy, and stability of Beta-Yohimbine can be influenced by various environmental factors. For instance, its antiplasmodial activity against the Chloroquine-resistant Fc M29-Cameroon strain is influenced by the concentration of Chloroquine
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-MQPLHJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319089 | |
| Record name | beta-Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amsonin | |
CAS RN |
549-84-8 | |
| Record name | β-Yohimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-YOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







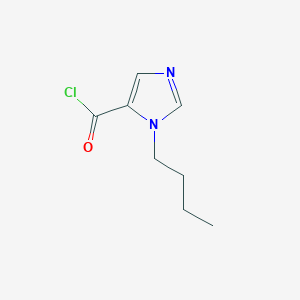

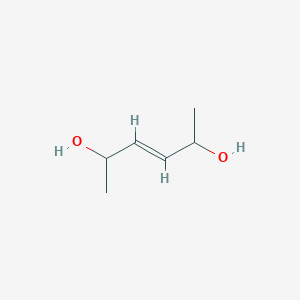
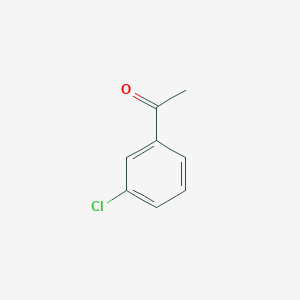
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

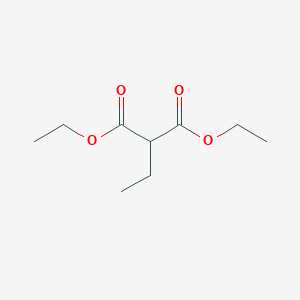
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

